Dicyclohexylamine (R)-3-(((Allyloxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)propanoic acid
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Overview
Description
. This compound is used in various chemical and biological research applications due to its unique properties and reactivity.
Preparation Methods
The synthesis of Z-D-DAP(ALOC)-OH DCHA involves multiple steps, including the protection and deprotection of functional groups. The synthetic route typically starts with the preparation of the protected diamino propionic acid derivative. The allyloxycarbonyl (Alloc) and benzyloxycarbonyl (Z) groups are used to protect the amino groups during the synthesis. The final product is obtained by reacting the protected intermediate with dicyclohexylamine (DCHA) under specific reaction conditions .
Chemical Reactions Analysis
Z-D-DAP(ALOC)-OH DCHA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Deprotection: The Alloc and Z protecting groups can be removed under specific conditions to yield the free diamino propionic acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and deprotecting agents like palladium on carbon for Alloc group removal .
Scientific Research Applications
Z-D-DAP(ALOC)-OH DCHA is widely used in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various peptides and other complex molecules.
Biology: The compound is used in the study of enzyme-substrate interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Z-D-DAP(ALOC)-OH DCHA involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and biochemical pathways. The Alloc and Z protecting groups play a crucial role in modulating the reactivity and stability of the compound during these interactions .
Comparison with Similar Compounds
Z-D-DAP(ALOC)-OH DCHA can be compared with other similar compounds such as:
N-alpha-Z-N-beta-Alloc-D-2,3-diaminopropionic acid: This compound has similar protecting groups and is used in similar research applications.
N-alpha-Fmoc-N-beta-Alloc-D-2,3-diaminopropionic acid: This compound uses a different protecting group (Fmoc) and has different reactivity and stability properties.
N-alpha-Boc-N-beta-Alloc-D-2,3-diaminopropionic acid: This compound uses a Boc protecting group and is used in peptide synthesis.
Z-D-DAP(ALOC)-OH DCHA is unique due to its specific combination of protecting groups and its reactivity profile, making it suitable for a wide range of research applications.
Properties
Molecular Formula |
C27H41N3O6 |
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Molecular Weight |
503.6 g/mol |
IUPAC Name |
N-cyclohexylcyclohexanamine;2-(phenylmethoxycarbonylamino)-3-(prop-2-enoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C15H18N2O6.C12H23N/c1-2-8-22-14(20)16-9-12(13(18)19)17-15(21)23-10-11-6-4-3-5-7-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2-7,12H,1,8-10H2,(H,16,20)(H,17,21)(H,18,19);11-13H,1-10H2 |
InChI Key |
DIMJZSGSWDHYDY-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)NCC(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 |
Origin of Product |
United States |
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